cis-Tetrahydropentalene-2,5(1H,3H)-dione

説明

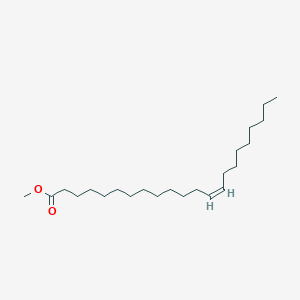

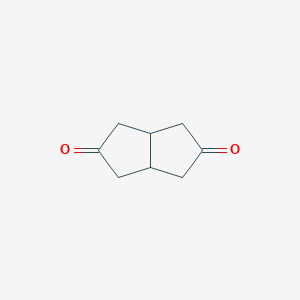

“Cis-Tetrahydropentalene-2,5(1H,3H)-dione” is a cyclic ketone derivative. It has the molecular formula C8H10O2 and a molecular weight of 138.16 . It’s also known by other names such as “cis-Bicyclo[3.3.0]octane-3,7-dione” and "Tetrahydro-2,5(1H,3H)-pentalenedione, cis-" .

Molecular Structure Analysis

The molecular structure of “cis-Tetrahydropentalene-2,5(1H,3H)-dione” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学的研究の応用

1. Synthesis of Highly Functionalized Cyclopentanoid Intermediates The compound cis-Bicyclo[3.3.0]octane-3,7-dione is used in the synthesis of highly functionalized cyclopentanoid intermediates, which are crucial in the construction of more complex molecules. This application is essential in organic synthesis and medicinal chemistry for creating diverse molecular architectures .

Total Synthesis of Carboprostacyclin

Another significant application is in the total synthesis of carboprostacyclin, a stable and biologically active analogue of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, and its analogues have therapeutic potential .

Microbial Hydroxylation Studies

cis-Bicyclo[3.3.0]octane-3,7-dione has been used in microbial hydroxylation studies with filamentous fungi. This research is part of biotransformation processes where microorganisms are used to introduce hydroxyl groups into organic compounds .

Weiss–Cook Condensation

This compound is also involved in Weiss–Cook condensation reactions, which are useful for synthesizing certain types of ketones. The product from this reaction involving cis-Bicyclo[3.3.0]octane-3,7-dione is frequently decarboxylated .

5. Synthesis of Natural Products Containing Highly Strained Trans-fused Bicyclo[3.3.0]octanes The synthesis of natural products that contain highly strained trans-fused bicyclo[3.3.0]octanes is another area where this compound finds application. These natural products have various biological activities and potential therapeutic applications .

Stereochemistry Studies

cis-Bicyclo[3.3.0]octane-3,7-dione is used in stereochemistry studies due to its well-defined stereochemistry, which helps in understanding the behavior of molecules in chemical reactions and their three-dimensional structure .

These are some of the unique applications of cis-Bicyclo[3.3.0]octane-3,7-dione in scientific research, each contributing significantly to different fields of chemistry and medicine.

MilliporeSigma - cis-Bicyclo 3.3.0 octane-3,7-dione Academia.edu - Microbial hydroxylation SpringerLink - Weiss–Cook condensation RSC Publishing - Synthesis of natural products SpringerLink - Bicyclo[3.3.0]octanes

Safety and Hazards

The safety data sheet for “cis-Tetrahydropentalene-2,5(1H,3H)-dione” indicates that it has a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

特性

IUPAC Name |

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQHNGZPQYKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)CC2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199666 | |

| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Tetrahydropentalene-2,5(1H,3H)-dione | |

CAS RN |

51716-63-3, 74513-16-9 | |

| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74513-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-tetrahydropentalene-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?

A1: The molecular formula of cis-bicyclo[3.3.0]octane-3,7-dione is C8H10O2, and its molecular weight is 138.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While the provided abstracts don't contain specific spectroscopic details, researchers commonly employ techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to characterize this compound. [, , , , , , , , , ]

Q3: What are the common synthetic routes to access cis-bicyclo[3.3.0]octane-3,7-dione?

A: A prominent method involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. [] This reaction proceeds through a tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate intermediate, followed by hydrolysis and decarboxylation to yield the final product. [] Alternative approaches utilizing readily available starting materials and involving iodine oxidation have also been explored. []

Q4: Can you provide an example of a reaction where cis-bicyclo[3.3.0]octane-3,7-dione acts as a key starting material?

A: cis-Bicyclo[3.3.0]octane-3,7-dione serves as a crucial starting point in the total synthesis of carboprostacyclin, a stable analog of prostacyclin (PGI2). [] This synthesis highlights the compound's utility in constructing complex molecules with potential biological relevance.

Q5: How does cis-bicyclo[3.3.0]octane-3,7-dione react with carbon disulfide and alkylating agents?

A: In the presence of carbon disulfide, a strong base, and an alkylating agent, cis-bicyclo[3.3.0]octane-3,7-dione undergoes dithiocarboxylation. [] The reaction can lead to either 2-dialkylthio-methylene derivatives or cis-2,6-bis(dimethylthio-methylene) derivatives, depending on the stoichiometry of the reagents. []

Q6: What are the potential applications of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives?

A: This compound and its derivatives have shown promise as precursors for synthesizing various polyquinanes. [, ] Additionally, they have been explored for developing rigid biobased polycarbonates, potentially contributing to sustainable materials. [] The synthesis of annulated azuleno[2,1,8-ija]azulenes, a class of non-benzenoid hydrocarbons with intriguing optical and electronic properties, also utilizes this compound as a starting material. []

Q7: How does the structure of cis-bicyclo[3.3.0]octane-3,7-dione influence its reactivity?

A: The rigid bicyclic structure of this compound significantly influences its reactivity. For instance, during the twofold Fischer indole cyclization, the steric constraints imposed by the bicyclic system lead to the formation of both expected and unusual products. []

Q8: What are some areas for future research on cis-bicyclo[3.3.0]octane-3,7-dione?

A8: Further investigations could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)